PDD00031705

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

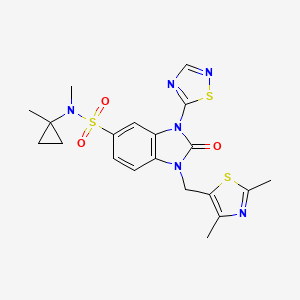

IUPAC Name |

1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-N-methyl-N-(1-methylcyclopropyl)-2-oxo-3-(1,2,4-thiadiazol-5-yl)benzimidazole-5-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N6O3S3/c1-12-17(30-13(2)23-12)10-25-15-6-5-14(32(28,29)24(4)20(3)7-8-20)9-16(15)26(19(25)27)18-21-11-22-31-18/h5-6,9,11H,7-8,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWGUETFSHQZXMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)CN2C3=C(C=C(C=C3)S(=O)(=O)N(C)C4(CC4)C)N(C2=O)C5=NC=NS5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N6O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Inactivity: A Technical Guide to the Mechanism of Action of PDD00031705, the Negative Control for the PARG Inhibitor PDD00017238

For Researchers, Scientists, and Drug Development Professionals

Abstract

PDD00031705 is a crucial chemical tool compound designed and utilized as a negative control for its structurally similar and biologically active counterpart, PDD00017238. While this compound itself is inert, its primary role is to validate that the observed biological effects of PDD00017238 are specifically due to the inhibition of its target, Poly(ADP-ribose) Glycohydrolase (PARG). This guide provides a comprehensive overview of the mechanism of action of PDD00017238 to contextualize the "mechanism of inaction" of this compound. It details the DNA damage response pathway, summarizes the quantitative data for the active compound, and outlines the experimental protocols used to characterize these molecules.

Introduction: The Role of a Negative Control

In drug discovery and chemical biology, a negative control is a compound that is structurally analogous to an active compound but is pharmacologically inactive against the target of interest. This compound serves this exact purpose for PDD00017238, a potent inhibitor of Poly(ADP-ribose) Glycohydrolase (PARG). The use of this compound in parallel with PDD00017238 in cellular and biochemical assays is essential for attributing the observed phenotypes, such as inhibition of DNA repair, specifically to PARG inhibition, thereby ruling out off-target effects or artifacts related to the chemical scaffold.

The Target: Poly(ADP-ribose) Glycohydrolase (PARG)

PARG is a key enzyme in the DNA damage response (DDR) pathway. Following DNA damage, Poly(ADP-ribose) Polymerases (PARPs) synthesize long chains of poly(ADP-ribose) (PAR) on themselves and other nuclear proteins. These PAR chains act as a scaffold to recruit DNA repair machinery. PARG is the primary enzyme responsible for hydrolyzing these PAR chains, allowing the DNA repair process to proceed and recycling PARP1 for subsequent rounds of DNA repair. Inhibition of PARG leads to the persistent accumulation of PAR chains, which in turn stalls the repair of DNA single-strand breaks.

Mechanism of Action of the Active Compound: PDD00017238

PDD00017238 is a high-affinity, potent, and cell-permeable small molecule inhibitor of PARG. Its mechanism of action is the direct binding to and inhibition of the catalytic activity of PARG. This inhibition leads to the persistence of PAR chains at sites of DNA damage, ultimately disrupting the DNA single-strand break repair pathway. This mode of action has therapeutic potential in oncology, as cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA mutations, are particularly sensitive to the synthetic lethality induced by PARG inhibition.

Signaling Pathway: DNA Damage Response

The inhibition of PARG by PDD00017238 directly impacts the DNA Damage Response (DDR) pathway. The accumulation of PAR chains due to PARG inhibition prevents the efficient recruitment and function of DNA repair proteins, leading to the stalling of replication forks and the accumulation of DNA single-strand breaks. These unresolved single-strand breaks can then be converted into more lethal double-strand breaks during DNA replication, ultimately inducing cell cycle arrest and apoptosis, particularly in cancer cells with compromised DNA repair mechanisms.

Caption: Signaling pathway of PARG in the DNA damage response and its inhibition by PDD00017238.

Quantitative Data for PDD00017238 and this compound

All quantitative data available pertains to the active compound, PDD00017238. As a negative control, this compound is expected to have no significant inhibitory activity against PARG. While direct comparative data is not always published, its inactivity is a prerequisite for its use as a valid control.

| Compound | Target | Assay Type | Value | Reference |

| PDD00017238 | PARG | Biochemical IC50 | 40 nM | [1] |

| PDD00017238 | PARG | Binding Affinity (Kd) | 3.09 nM | [1] |

| PDD00017238 | PARG | Cellular EC50 (POM) | 55 nM | [1] |

| This compound | PARG | Biochemical/Cellular | Inactive | [1] |

Experimental Protocols

The characterization of PDD00017238 and the validation of this compound as a negative control involve several key experiments. Below are detailed methodologies for these assays.

PARG Biochemical Inhibition Assay

This assay measures the direct inhibition of purified PARG enzyme activity by the test compounds.

-

Principle: A fluorogenic substrate for PARG is used. Upon cleavage by PARG, a fluorescent signal is produced. Inhibition of PARG results in a decrease in the fluorescent signal.

-

Protocol:

-

Recombinant human PARG enzyme is diluted in assay buffer (e.g., 50 mM Tris pH 7.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT).

-

Serial dilutions of PDD00017238, this compound, or vehicle control (DMSO) are prepared.

-

The enzyme and compounds are pre-incubated in a 384-well plate for 15 minutes at room temperature.

-

The fluorogenic PARG substrate is added to initiate the reaction.

-

The plate is incubated for 60 minutes at 37°C.

-

Fluorescence is measured using a plate reader with appropriate excitation and emission wavelengths.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Cellular PAR Accumulation Assay (Immunofluorescence)

This assay assesses the ability of the compounds to inhibit PARG activity within intact cells, leading to the accumulation of PAR chains after DNA damage.

-

Principle: Cells are treated with a DNA damaging agent to induce PARP activation and PAR synthesis. In the presence of a PARG inhibitor, these PAR chains persist and can be detected by immunofluorescence using an anti-PAR antibody.

-

Protocol:

-

Cells (e.g., HeLa or MCF-7) are seeded in 96-well imaging plates.

-

Cells are pre-treated with serial dilutions of PDD00017238, this compound, or vehicle control for 1 hour.

-

DNA damage is induced by treating the cells with a DNA alkylating agent, such as methyl methanesulfonate (MMS), for a short period (e.g., 15 minutes).

-

Cells are fixed with cold methanol and permeabilized with 0.5% Triton X-100 in PBS.

-

Non-specific binding is blocked with a blocking buffer (e.g., 5% BSA in PBS).

-

Cells are incubated with a primary antibody against PAR overnight at 4°C.

-

After washing, cells are incubated with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI).

-

Plates are imaged using a high-content imaging system.

-

The intensity of nuclear PAR fluorescence is quantified, and EC50 values are determined.

-

Caption: Experimental workflow for characterizing PDD00017238 and its negative control, this compound.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct target engagement of a compound in a cellular environment.

-

Principle: The binding of a ligand (e.g., PDD00017238) to its target protein (PARG) often increases the protein's thermal stability. This stabilization can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble PARG remaining.

-

Protocol:

-

Cells are treated with PDD00017238, this compound, or vehicle control.

-

The cell suspension is divided into aliquots, which are heated to a range of temperatures (e.g., 40-70°C) for a defined period (e.g., 3 minutes), followed by cooling.

-

Cells are lysed, and the insoluble, aggregated proteins are separated from the soluble fraction by centrifugation.

-

The amount of soluble PARG in the supernatant is quantified by Western blotting or other protein detection methods.

-

A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement. This compound is not expected to cause a significant thermal shift.

-

Conclusion

This compound is an indispensable tool for the study of PARG biology and the development of PARG inhibitors. Its "mechanism of action" is, by design, one of inaction against PARG. This inactivity is crucial for rigorously demonstrating that the cellular effects of its active counterpart, PDD00017238, are a direct consequence of on-target PARG inhibition. This technical guide provides the necessary background and experimental framework for researchers to effectively utilize and interpret data generated with this important chemical probe and its negative control.

References

PDD00031705: A Technical Guide to its Use as a PARG Inhibitor Inactive Control

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the burgeoning field of targeted cancer therapy, inhibitors of Poly (ADP-ribose) Glycohydrolase (PARG) are emerging as a promising class of drugs, particularly for cancers with specific DNA damage response (DDR) deficiencies. The validation of potent and selective PARG inhibitors requires the use of appropriate controls to ensure that observed biological effects are directly attributable to the inhibition of PARG activity. PDD00031705, a benzimidazolone-containing compound, serves as a crucial experimental tool in this context. It is structurally related to active PARG inhibitors but is itself cell-inactive, making it an ideal negative control for in vitro and cellular assays. This technical guide provides an in-depth overview of this compound, including its biochemical properties, experimental protocols for its use, and its role in the broader context of PARG-related research.

Core Concepts: The Role of PARG in DNA Damage Response

Poly (ADP-ribose) polymerases (PARPs) play a critical role in the DNA damage response by synthesizing poly (ADP-ribose) (PAR) chains at sites of DNA damage. This PARylation signal recruits DNA repair proteins to the damaged site. PARG is the primary enzyme responsible for hydrolyzing these PAR chains, thereby regulating the DNA damage signal. Inhibition of PARG leads to the accumulation of PAR, which can result in replication fork collapse, DNA damage, and ultimately, cancer cell death, particularly in tumors with underlying DNA repair defects. The interplay between PARP and PARG is a tightly regulated process essential for maintaining genomic stability.

This compound: An Inactive Control

This compound is a valuable research tool precisely because of its lack of significant inhibitory activity against PARG. This allows researchers to distinguish between the specific effects of PARG inhibition and any potential off-target or non-specific effects of the chemical scaffold shared with active inhibitors.

Physicochemical Properties

| Property | Value |

| Chemical Formula | C₂₀H₂₂N₆O₃S₃ |

| Molecular Weight | 490.62 g/mol |

| Appearance | Powder |

| Storage | Store at -20°C for up to 3 years (powder) or -80°C for up to 1 year (in solvent). |

Biochemical Activity

Biochemical assays are essential for confirming the inactivity of this compound against PARG. A key study has demonstrated that this compound exhibits minimal inhibition of PARG activity.

| Compound | PARG Inhibition | Concentration |

| This compound | < 50% | > 100 µM[1] |

This low level of inhibition, even at high concentrations, confirms its suitability as a negative control in biochemical screens.[1]

Experimental Protocols

In Vitro PARG Inhibition Assay

This protocol is adapted from methods used to characterize potent PARG inhibitors and can be used to verify the inactivity of this compound.

Objective: To measure the direct inhibitory effect of this compound on purified PARG enzyme activity.

Materials:

-

Recombinant human PARG enzyme

-

Biotinylated-NAD⁺

-

Activated DNA

-

Recombinant PARP1 enzyme

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT)

-

This compound (and a known potent PARG inhibitor as a positive control) dissolved in DMSO

-

Streptavidin-coated plates

-

Detection reagent (e.g., anti-PAR antibody conjugated to a reporter)

-

Plate reader

Procedure:

-

PAR Chain Synthesis: In a suitable reaction buffer, incubate PARP1, activated DNA, and biotinylated-NAD⁺ to generate biotinylated PAR chains.

-

Inhibitor Incubation: In a separate plate, add varying concentrations of this compound (e.g., from 1 nM to 100 µM) and the positive control to wells containing the assay buffer.

-

Enzymatic Reaction: Add the pre-synthesized biotinylated PAR chains and purified PARG enzyme to the wells containing the inhibitors.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow for PARG-mediated hydrolysis of the PAR chains.

-

Detection:

-

Transfer the reaction mixture to a streptavidin-coated plate and incubate to capture the biotinylated PAR.

-

Wash the plate to remove unbound components.

-

Add a detection antibody that recognizes PAR and incubate.

-

Wash the plate and add a substrate for the reporter enzyme.

-

Measure the signal using a plate reader.

-

-

Data Analysis: Calculate the percentage of PARG inhibition for each concentration of this compound relative to the DMSO control. The expected outcome is minimal to no inhibition by this compound.

Cellular Assay: Clonogenic Survival Assay

This assay assesses the long-term proliferative capacity of cells after treatment with a compound and is a gold-standard for evaluating the efficacy of cytotoxic agents.

Objective: To determine if this compound affects the clonogenic survival of cancer cells, in contrast to a potent PARG inhibitor.

Materials:

-

Cancer cell line of interest (e.g., HeLa, or a cell line with known DDR deficiencies)

-

Complete cell culture medium

-

This compound and a potent PARG inhibitor (dissolved in DMSO)

-

6-well plates

-

Trypsin-EDTA

-

Crystal Violet staining solution (0.5% w/v in methanol)

Procedure:

-

Cell Seeding: Seed a low density of cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound and the active PARG inhibitor. Include a DMSO-only control.

-

Incubation: Incubate the cells for an extended period (e.g., 10-14 days) to allow for colony formation. The medium can be replaced every 3-4 days with fresh medium containing the respective treatments.

-

Colony Fixation and Staining:

-

After the incubation period, wash the wells with PBS.

-

Fix the colonies with a solution like methanol or 4% paraformaldehyde for 10-15 minutes.

-

Stain the colonies with Crystal Violet solution for 20-30 minutes.

-

Gently wash the wells with water and allow them to air dry.

-

-

Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

-

Data Analysis: Calculate the surviving fraction for each treatment condition by normalizing the number of colonies to that of the DMSO control. This compound is expected to have no significant effect on clonogenic survival.

Visualizations

PARG Signaling Pathway in DNA Damage Response

Caption: PARG's role in the DNA damage response signaling pathway.

Experimental Workflow for Validating a PARG Inhibitor using this compound

Caption: Workflow for PARG inhibitor validation.

Conclusion

This compound is an indispensable tool for researchers working on the development and characterization of PARG inhibitors. Its confirmed lack of significant biochemical activity against PARG allows for the rigorous validation of on-target effects of potent inhibitors in both biochemical and cellular contexts. By incorporating this compound as a negative control in experimental workflows, scientists can ensure the specificity of their findings and contribute to the development of novel and effective cancer therapies targeting the DNA damage response pathway.

References

The Role of PARG in DNA Damage Response and the Utility of PDD00031705 as a Research Tool

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The DNA Damage Response (DDR) is a complex signaling network essential for maintaining genomic integrity. A key player in this network is Poly(ADP-ribose) glycohydrolase (PARG), the primary enzyme responsible for the hydrolysis of poly(ADP-ribose) (PAR) chains. These PAR chains are synthesized by Poly(ADP-ribose) polymerases (PARPs) in response to DNA damage and act as a scaffold to recruit DNA repair proteins. The dynamic regulation of PARylation by PARPs and PARG is crucial for efficient DNA repair. This guide provides a comprehensive overview of the role of PARG in DDR pathways and introduces PDD00031705, a cell-inactive inhibitor of PARG, as a critical negative control for validating the on-target effects of active PARG inhibitors in preclinical research.

The Central Role of PARG in DNA Damage Repair

Upon DNA damage, particularly single-strand breaks, PARP1 is rapidly recruited to the site of the lesion. Activated PARP1 utilizes NAD+ to synthesize long, branched chains of PAR on itself and other acceptor proteins, including histones. This process, known as PARylation, serves two primary functions:

-

Chromatin Decondensation: The negatively charged PAR chains lead to the relaxation of chromatin structure, making the damaged DNA more accessible to repair machinery.

-

Recruitment of Repair Factors: PAR chains act as a signaling platform, recruiting a multitude of DNA repair proteins, such as XRCC1, to the site of damage.

PARG is responsible for the catabolism of these PAR chains, possessing both endo- and exo-glycohydrolase activities. This de-PARylation is essential for the timely disassembly of the repair complex and the recycling of PARP1, allowing the final steps of DNA repair to proceed. The tightly regulated balance between PARP and PARG activity ensures a transient and localized PAR signal, critical for an efficient and controlled DNA damage response.

Inhibition of PARG leads to the persistent accumulation of PAR chains, which can have several downstream consequences for the cell:

-

Trapping of PARP1 on Chromatin: The inability to remove PAR chains prevents the release of PARP1 from the DNA, leading to its "trapping." This trapped PARP1-DNA complex can itself be cytotoxic, particularly during DNA replication.

-

Impaired DNA Repair: The sustained presence of PAR chains can hinder the subsequent steps of DNA repair, leading to the accumulation of unresolved repair intermediates.

-

Replication Fork Stalling: PARG inhibition has been shown to cause replication fork stalling and collapse, leading to the formation of DNA double-strand breaks.

-

Synthetic Lethality: In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARG can be synthetically lethal. This is because the cells become overly reliant on the PARP/PARG pathway for survival, and its disruption leads to catastrophic DNA damage and cell death.

This compound: An Inactive Control for PARG Inhibition Studies

This compound is a benzimidazolone-based compound that is structurally related to active PARG inhibitors but is itself cell-inactive. It serves as an essential negative control in experiments investigating the effects of PARG inhibition. By comparing the effects of an active PARG inhibitor (e.g., PDD00017238 or PDD00017272) with those of this compound, researchers can confidently attribute the observed cellular phenotypes to the specific inhibition of PARG, rather than off-target effects of the chemical scaffold.

Quantitative Data on PARG Inhibitors

The following table summarizes the potency of several commonly used PARG inhibitors. This compound, being inactive, does not have IC50/EC50 values in the typical range of active compounds and is used at concentrations equivalent to its active analogs to control for any non-specific effects.

| Compound Name | Target | Biochemical IC50/EC50 | Cellular EC50 | Notes |

| PDD00017273 | PARG | IC50: 26 nM | EC50: ~300 nM | Potent and specific PARG inhibitor. |

| PDD00017272 | PARG | EC50: 4.8 nM | EC50: 9.2 nM | Highly potent PARG inhibitor. |

| PDD00017238 | PARG | EC50: 40 nM | EC50: 55 nM | Potent PARG inhibitor. |

| Gallotannin | PARG | IC50: 16.8 µM | - | Natural compound with PARG inhibitory activity, also has other targets.[1] |

| This compound | PARG | Inactive | Inactive | Inactive analog of PDD00017238, used as a negative control. |

Signaling Pathways and Experimental Workflows

PARP/PARG Signaling in DNA Damage Response

The following diagram illustrates the central role of PARP1 and PARG in the single-strand break repair (SSBR) pathway.

References

The Enigmatic Compound PDD00031705: An Uncharted Territory in Poly(ADP-ribose) Metabolism

Despite a comprehensive search of scientific literature and chemical databases, the identifier PDD00031705 does not correspond to any publicly documented chemical compound or research probe. As such, its specific effects on the intricate cellular process of poly(ADP-ribose) (PAR) metabolism remain unknown. This technical guide will, therefore, provide a foundational understanding of PAR metabolism and the established mechanisms of action of well-characterized inhibitors, which would be the framework for investigating a novel compound like this compound, should its identity become available.

Poly(ADP-ribosyl)ation is a critical post-translational modification involved in a myriad of cellular processes, including DNA repair, gene transcription, and cell death.[1][2][3] This dynamic process is orchestrated by a family of enzymes known as Poly(ADP-ribose) Polymerases (PARPs), which synthesize PAR chains, and hydrolases like Poly(ADP-ribose) Glycohydrolase (PARG), which break them down.[1][3] The balance between PARP and PARG activity is crucial for maintaining cellular homeostasis.[3][4]

The Central Role of PARP Enzymes in PAR Metabolism

The PARP superfamily consists of several members, with PARP-1 being the most abundant and well-studied.[1][2] Upon detecting DNA damage, PARP-1 binds to the broken DNA strands and catalyzes the transfer of ADP-ribose units from nicotinamide adenine dinucleotide (NAD+) to acceptor proteins, including itself, forming long, branched PAR chains.[5] These chains act as a scaffold to recruit DNA repair machinery to the site of damage.

Another important subclass of PARP enzymes is the tankyrases (TNKS1 and TNKS2).[6][7] Tankyrases are involved in various cellular functions, including the regulation of Wnt/β-catenin signaling, telomere maintenance, and mitotic spindle formation.[6][7][8] They poly(ADP-ribosyl)ate target proteins, marking them for ubiquitination and subsequent proteasomal degradation.[9]

Investigating the Effects of a Novel Compound on PAR Metabolism: A Methodological Overview

To characterize the effects of a hypothetical compound like this compound on PAR metabolism, a series of well-established experimental protocols would be employed.

In Vitro Enzyme Inhibition Assays

The initial step would be to assess the direct inhibitory activity of the compound against key enzymes in PAR metabolism.

Table 1: Hypothetical Quantitative Data for a Novel PARP Inhibitor

| Enzyme | IC50 (nM) |

| PARP-1 | 5.2 |

| PARP-2 | 8.1 |

| TNKS1 | >10,000 |

| TNKS2 | >10,000 |

| PARG | >10,000 |

This table represents hypothetical data for a selective PARP-1/2 inhibitor.

Experimental Protocol: PARP Inhibition Assay (Homogeneous Fluorescence Polarization Assay)

-

Reagents: Recombinant human PARP-1 or PARP-2 enzyme, NAD+, biotinylated NAD+, streptavidin-europium, and a fluorescently labeled PARP substrate (e.g., histone H1).

-

Procedure: a. The compound of interest is serially diluted and incubated with the PARP enzyme in a reaction buffer. b. The reaction is initiated by the addition of a mixture of NAD+ and biotinylated NAD+. c. After a defined incubation period, the reaction is stopped, and the streptavidin-europium and fluorescent substrate are added. d. The fluorescence polarization is measured. Inhibition of PARP activity results in less incorporation of biotinylated NAD+ into the PAR polymer, leading to a decrease in the fluorescence polarization signal.

-

Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell-Based Assays to Measure PAR Levels

To determine the compound's effect on PAR levels within a cellular context, immunofluorescence or ELISA-based methods are commonly used.

Experimental Protocol: Immunofluorescence Staining for PAR

-

Cell Culture and Treatment: Cells are cultured on coverslips and treated with the test compound for a specified duration. A DNA damaging agent (e.g., hydrogen peroxide) can be used to induce PAR formation.

-

Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100.

-

Immunostaining: Cells are incubated with a primary antibody specific for PAR, followed by a fluorescently labeled secondary antibody.

-

Imaging and Analysis: The coverslips are mounted on slides, and the fluorescence is visualized using a confocal microscope. The intensity of the PAR signal is quantified using image analysis software.

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of proteins in PAR metabolism and the logical flow of experiments is crucial for understanding the potential impact of a new inhibitor.

Caption: Overview of Poly(ADP-ribose) Metabolism.

Caption: Workflow for Characterizing a Novel PAR Metabolism Inhibitor.

Conclusion

While the specific compound this compound remains uncharacterized in the public domain, the methodologies and conceptual frameworks outlined in this guide provide a clear path for the investigation of any new chemical entity targeting poly(ADP-ribose) metabolism. The systematic application of in vitro and cell-based assays, coupled with a thorough understanding of the underlying signaling pathways, is essential for elucidating the mechanism of action and potential therapeutic applications of novel inhibitors in this critical area of cell biology and drug development. Should information on this compound become available, this guide will serve as a valuable resource for its scientific evaluation.

References

- 1. Introduction to poly(ADP-ribose) metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The role of ADP-ribose metabolism in metabolic regulation, adipose tissue differentiation, and metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The expanding role of poly(ADP-ribose) metabolism: current challenges and new perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolic roles of poly(ADP-ribose) polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Identification of response signatures for tankyrase inhibitor treatment in tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A novel tankyrase small-molecule inhibitor suppresses APC mutation-driven colorectal tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Formation of Tankyrase Inhibitor-Induced Degradasomes Requires Proteasome Activity - PMC [pmc.ncbi.nlm.nih.gov]

Investigating Cellular Targets: A Technical Guide to Target Validation Using PDD00031705 as a Negative Control

For Researchers, Scientists, and Drug Development Professionals

Introduction

In drug discovery, unequivocally identifying the cellular target of a novel compound is a critical step. This process, known as target validation, confirms that a drug candidate exerts its therapeutic effect through the intended biological molecule. A crucial component of rigorous target validation is the use of a negative control—a molecule structurally similar to the active compound but devoid of its biological activity. This guide provides an in-depth technical overview of target validation methodologies, using the Poly(ADP-ribose) Glycohydrolase (PARG) inhibitor PDD 00017238 and its corresponding negative control, PDD00031705, as a case study.

This compound is the designated negative control for PDD 00017238, a potent and high-affinity inhibitor of PARG.[1] PARG is a key enzyme in the DNA damage response pathway, responsible for degrading poly(ADP-ribose) (PAR) chains synthesized by PARP enzymes.[2][3] By inhibiting PARG, PDD 00017238 leads to the accumulation of PAR, disruption of DNA repair, and can induce cell death, particularly in cancer cells with existing DNA repair defects.[2][3] This guide will detail the experimental workflows to confirm that PARG is the specific cellular target of PDD 00017238, with this compound serving as an essential tool to differentiate specific on-target effects from non-specific or off-target activities.

Data Presentation

Effective target validation relies on robust quantitative data. The following tables present hypothetical, yet representative, data from key experiments designed to confirm the cellular target of PDD 00017238.

Table 1: Biochemical and Cellular Potency of PDD 00017238 and this compound

| Compound | Biochemical IC₅₀ (PARG Enzyme Assay) | Cellular EC₅₀ (PAR Accumulation Assay) |

| PDD 00017238 | 40 nM[1][4] | 55 nM[4] |

| This compound | > 50 µM | > 50 µM |

IC₅₀ (Half-maximal inhibitory concentration) reflects the concentration of the compound required to inhibit the biochemical activity of the PARG enzyme by 50%. EC₅₀ (Half-maximal effective concentration) represents the concentration required to achieve 50% of the maximum cellular effect (in this case, PAR accumulation).

Table 2: Cellular Thermal Shift Assay (CETSA) Data

| Treatment | Melting Temperature (Tₘ) of PARG |

| Vehicle (DMSO) | 52.3 °C |

| PDD 00017238 (10 µM) | 58.7 °C |

| This compound (10 µM) | 52.5 °C |

The melting temperature (Tₘ) is the temperature at which 50% of the protein is denatured. A significant increase in Tₘ in the presence of a compound indicates direct binding and stabilization of the target protein.

Table 3: Co-Immunoprecipitation (Co-IP) followed by Western Blot Analysis

| Immunoprecipitation Antibody | Treatment | Detected Protein (Western Blot) |

| Anti-PARG | Vehicle (DMSO) | XRCC1 (baseline) |

| Anti-PARG | PDD 00017238 (1 µM) | XRCC1 (increased) |

| Anti-PARG | This compound (1 µM) | XRCC1 (baseline) |

| IgG Control | PDD 00017238 (1 µM) | No Detection |

This table illustrates the expected outcome of a Co-IP experiment. An increase in the interaction between PARG and XRCC1 (a key DNA repair protein recruited by PAR) upon treatment with PDD 00017238 indicates a functional consequence of PARG inhibition.

Mandatory Visualization

Diagrams are essential for visualizing complex biological processes and experimental designs. The following diagrams were generated using the DOT language.

Experimental Protocols

Detailed and reproducible protocols are the foundation of credible scientific research. The following sections provide step-by-step methodologies for the key experiments cited.

PARG Enzyme Activity Assay

This biochemical assay directly measures the inhibitory effect of the compounds on purified PARG enzyme.

Materials:

-

Recombinant human PARG enzyme

-

Fluorogenic PARG substrate

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 0.1 mg/mL BSA)

-

PDD 00017238 and this compound (serial dilutions in DMSO)

-

384-well black assay plates

-

Plate reader with fluorescence detection capabilities

Procedure:

-

Prepare serial dilutions of PDD 00017238 and this compound in DMSO. Further dilute in assay buffer to the final desired concentrations.

-

In a 384-well plate, add the diluted compounds. Include "no compound" (vehicle) and "no enzyme" (blank) controls.

-

Add the PARG enzyme to all wells except the "no enzyme" blanks. Incubate for 15 minutes at room temperature to allow for compound binding.

-

Initiate the reaction by adding the fluorogenic PARG substrate to all wells.

-

Immediately begin kinetic reading of fluorescence intensity every minute for 30-60 minutes at the appropriate excitation and emission wavelengths.

-

Calculate the rate of reaction (slope of the linear phase of fluorescence increase).

-

Normalize the reaction rates to the vehicle control and plot against the compound concentration to determine the IC₅₀ values.

Cellular Thermal Shift Assay (CETSA)

CETSA assesses the direct binding of a compound to its target in a cellular context by measuring changes in the target protein's thermal stability.[5][6][7]

Materials:

-

Cultured cells (e.g., HeLa or a relevant cancer cell line)

-

Cell culture medium and reagents

-

PDD 00017238 and this compound

-

Phosphate-buffered saline (PBS)

-

Lysis buffer with protease inhibitors

-

PCR tubes and a thermal cycler

-

SDS-PAGE and Western blot reagents

-

Primary antibody against PARG and a secondary HRP-conjugated antibody

Procedure:

-

Culture cells to 80-90% confluency.

-

Treat the cells with either vehicle (DMSO), PDD 00017238 (e.g., 10 µM), or this compound (e.g., 10 µM) for 1-2 hours in the incubator.

-

Harvest the cells, wash with PBS, and resuspend in PBS.

-

Aliquot the cell suspension into PCR tubes for each temperature point (e.g., 40°C to 65°C in 2-3°C increments).

-

Heat the tubes in a thermal cycler for 3 minutes at the designated temperatures, followed by cooling at room temperature for 3 minutes.

-

Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

-

Collect the supernatant (soluble protein fraction) and determine the protein concentration.

-

Analyze equal amounts of soluble protein from each sample by SDS-PAGE and Western blotting using an anti-PARG antibody.

-

Quantify the band intensities and normalize them to the intensity at the lowest temperature for each treatment group.

-

Plot the percentage of soluble PARG against temperature and fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (Tₘ). A significant shift in Tₘ for PDD 00017238-treated cells compared to vehicle and this compound-treated cells indicates direct target engagement.

Co-Immunoprecipitation (Co-IP) and Western Blotting

This experiment is used to demonstrate a functional consequence of target engagement—in this case, how PARG inhibition by PDD 00017238 affects its interaction with other proteins in the DNA damage response pathway.[8][9]

Materials:

-

Cultured cells

-

PDD 00017238 and this compound

-

DNA damaging agent (e.g., methyl methanesulfonate - MMS)

-

Co-IP lysis buffer (non-denaturing)

-

Anti-PARG antibody and a non-specific IgG control antibody

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer

-

SDS-PAGE and Western blot reagents

-

Primary antibodies against PARG and XRCC1

Procedure:

-

Culture cells and treat with vehicle, PDD 00017238, or this compound for 1 hour.

-

Induce DNA damage by treating with MMS for a short duration (e.g., 15 minutes).

-

Lyse the cells with Co-IP lysis buffer and collect the protein lysates.

-

Pre-clear the lysates by incubating with magnetic beads to reduce non-specific binding.

-

Incubate the pre-cleared lysates with either the anti-PARG antibody or the IgG control antibody overnight at 4°C.

-

Add Protein A/G magnetic beads to pull down the antibody-protein complexes.

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads using elution buffer.

-

Analyze the eluted samples by SDS-PAGE and Western blotting. Probe one membrane with the anti-PARG antibody (to confirm successful immunoprecipitation) and another with the anti-XRCC1 antibody (to detect the co-immunoprecipitated protein).

-

An enhanced band for XRCC1 in the PDD 00017238-treated sample, but not in the vehicle or this compound-treated samples, would indicate that PARG inhibition stabilizes the PAR-dependent recruitment of XRCC1.

Conclusion

The comprehensive approach detailed in this guide, which combines biochemical, biophysical, and cellular assays, provides a robust framework for the validation of a drug's cellular target. The strategic use of a well-characterized negative control, such as this compound, is indispensable. It allows researchers to confidently attribute the observed biological effects of the active compound, PDD 00017238, to its specific inhibition of PARG, thereby minimizing the risk of misinterpreting data arising from off-target or non-specific effects. This rigorous validation is a cornerstone of successful drug development, ensuring that only the most promising and well-understood candidates advance toward clinical application.

References

- 1. rndsystems.com [rndsystems.com]

- 2. PARG Inhibitor PDD00017238 Small Molecule (Tool Compound) | Small Molecules (Tool Compounds) - Ximbio [ximbio.com]

- 3. Poly(ADP-Ribose) Glycohydrolase (PARG) vs. Poly(ADP-Ribose) Polymerase (PARP) – Function in Genome Maintenance and Relevance of Inhibitors for Anti-cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]

- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. IP-WB Protocol: Immunoprecipitation & Western Blot Guide - Creative Proteomics [creative-proteomics.com]

- 9. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]

PDD00031705 [CAS 2032096-45-8]: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of PDD00031705, a crucial tool for studying the DNA damage response pathway.

This compound is a chemical compound primarily utilized in biomedical research as a negative control for its structurally related, potent inhibitor of Poly(ADP-ribose) Glycohydrolase (PARG), PDD 00017238.[1][2] Understanding the properties and function of this compound is essential for the accurate interpretation of experimental results involving PARG inhibition.

Core Properties and Data

This compound, with the chemical name 1-[(2,4-Dimethyl-5-thiazolyl)methyl]-2,3-dihydro-N-methyl-N-(1-methylcyclopropyl)-2-oxo-3-(1,2,4-thiadiazol-5-yl)-1H-benzimidazole-5-sulfonamide, is a benzimidazolone-core compound. Its key physicochemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 2032096-45-8 |

| Molecular Formula | C20H22N6O3S3 |

| Molecular Weight | 490.62 g/mol |

| Purity | ≥98% (HPLC) |

| Appearance | Off-white to light yellow solid |

| Storage | Store at -20°C |

Biological Inactivity as a PARG Control

This compound is designated as a cell-inactive inhibitor of PARG.[3][4] Its utility lies in its structural similarity to the potent PARG inhibitor PDD 00017238, allowing it to serve as an ideal negative control in experiments. This ensures that any observed biological effects are due to the inhibition of PARG by the active compound and not due to off-target effects of the chemical scaffold.

The comparative biological activity of this compound and its active counterpart, PDD 00017238, is detailed in the following table. This data is critical for designing experiments and interpreting results.

| Compound | Target | IC50 | Kd | Notes |

| PDD 00017238 | PARG | 40 nM | 3.09 nM | Potent PARG inhibitor.[1][2] |

| This compound | PARG | > 100 µM | N/A | Shows less than 50% inhibition at concentrations up to 100 µM, confirming its suitability as a negative control.[5] |

The Role of PARG in the DNA Damage Response Signaling Pathway

Poly(ADP-ribose) Glycohydrolase (PARG) is a key enzyme in the DNA damage response (DDR) pathway. Upon DNA damage, Poly(ADP-ribose) Polymerase (PARP) enzymes, particularly PARP1, are recruited to the site of the lesion. PARP1 synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins. These PAR chains act as a scaffold to recruit other DNA repair proteins.

PARG's primary function is to hydrolyze these PAR chains, which is essential for the completion of DNA repair and the recycling of PARP1. Inhibition of PARG leads to the persistence of PAR chains, which can disrupt the DNA repair process and lead to cell death, particularly in cancer cells with existing DNA repair defects.

The following diagram illustrates the central role of PARG in the DNA damage response, the mechanism of action for PARG inhibitors, and the function of this compound as a negative control.

Experimental Protocols

This compound is used as a negative control in various assays designed to measure PARG activity. Below are generalized methodologies for common PARG inhibitor screening assays.

In Vitro Biochemical PARG Activity Assay (Fluorogenic)

This assay measures the ability of a compound to inhibit the enzymatic activity of purified PARG.

-

Reagent Preparation :

-

Prepare an assay buffer (e.g., 50 mM Tris pH 7.5, 50 mM KCl, 1 mM DTT, 0.1 mg/mL BSA).

-

Dilute recombinant human PARG enzyme in assay buffer to the desired concentration.

-

Prepare a stock solution of the fluorogenic PARG substrate.

-

Prepare serial dilutions of the test compounds (e.g., PDD 00017238) and the negative control (this compound) in assay buffer.

-

-

Assay Procedure :

-

In a 384-well plate, add the PARG enzyme solution to wells containing the diluted test compounds or controls.

-

Incubate at room temperature to allow for compound binding to the enzyme.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Incubate the plate at room temperature, protected from light.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths.

-

-

Data Analysis :

-

Subtract the background fluorescence (wells with no enzyme).

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control (e.g., DMSO).

-

Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cell-Based PAR Immunofluorescence Assay

This assay measures the accumulation of PAR in cells treated with a PARG inhibitor after inducing DNA damage.

-

Cell Culture and Treatment :

-

Seed cells (e.g., HeLa or MCF-7) in a 96-well imaging plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compounds (e.g., PDD 00017238) and the negative control (this compound) for a specified period.

-

Induce DNA damage by treating the cells with a DNA-damaging agent (e.g., H2O2 or MMS) for a short duration.

-

-

Immunofluorescence Staining :

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with a detergent-based buffer (e.g., 0.5% Triton X-100 in PBS).

-

Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).

-

Incubate the cells with a primary antibody specific for PAR.

-

Wash the cells and incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

-

Imaging and Analysis :

-

Acquire images using a high-content imaging system.

-

Quantify the intensity of the nuclear PAR fluorescence signal.

-

Normalize the PAR signal to the number of cells (DAPI).

-

Determine the concentration-dependent effect of the compounds on PAR accumulation.

-

The following diagram illustrates a typical workflow for a cell-based PARG activity assay.

References

Chemical structure and synthesis of PDD00031705

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological context of PDD00031705, a crucial negative control compound used in the study of poly(ADP-ribose) glycohydrolase (PARG) inhibitors.

Chemical Structure and Properties

This compound is chemically identified as 1-[(2,4-Dimethyl-5-thiazolyl)methyl]-2,3-dihydro-N-methyl-N-(1-methylcyclopropyl)-2-oxo-3-(1,2,4-thiadiazol-5-yl)-1H-benzimidazole-5-sulfonamide.[1] Its molecular formula is C20H22N6O3S3, and it has a molecular weight of 490.62 g/mol . The purity of commercially available this compound is typically ≥98% as determined by HPLC.

Below is a 2D representation of the chemical structure of this compound, generated based on its IUPAC name.

Figure 1: 2D Chemical Structure of this compound.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 1-[(2,4-Dimethyl-5-thiazolyl)methyl]-2,3-dihydro-N-methyl-N-(1-methylcyclopropyl)-2-oxo-3-(1,2,4-thiadiazol-5-yl)-1H-benzimidazole-5-sulfonamide | [1] |

| Molecular Formula | C20H22N6O3S3 | [1] |

| Molecular Weight | 490.62 g/mol | [1] |

| Purity | ≥98% (HPLC) | [1] |

Biological Context and Use

This compound serves as a negative control for the potent PARG inhibitor, PDD 00017238.[1] In biochemical and cellular assays, a negative control is an essential component to ensure that the observed effects are due to the specific activity of the test compound and not due to non-specific interactions or experimental artifacts.[2][3][4][5][6] The inclusion of this compound in PARG inhibition studies helps to validate the specificity of potential PARG inhibitors.

Table 2: Biological Context of this compound

| Aspect | Description | Source |

| Primary Role | Negative Control | [1] |

| Associated Active Compound | PDD 00017238 (PARG Inhibitor) | [1] |

| Target Pathway | Poly(ADP-ribose) Glycohydrolase (PARG) Activity | [7][8][9][10] |

Proposed Synthesis Workflow

While a specific, detailed synthesis protocol for this compound is not publicly available, a plausible multi-step synthesis can be proposed based on established methods for the synthesis of benzimidazole sulfonamide derivatives. The general strategy would involve the sequential construction of the substituted benzimidazole core, followed by the introduction of the thiazole and thiadiazole moieties.

Experimental Protocol: PARG Inhibition Assay

The following is a representative protocol for a PARG inhibition assay where this compound would be utilized as a negative control. This protocol is based on general methodologies for measuring PARG activity.[7][8][11]

Objective: To determine the in vitro inhibitory activity of a test compound against human PARG.

Materials:

-

Recombinant human PARG enzyme

-

Poly(ADP-ribose) (PAR) substrate

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM KCl, 2 mM MgCl2, 1 mM DTT)

-

Test compound (e.g., a potential PARG inhibitor)

-

Positive control (e.g., a known PARG inhibitor like PDD 00017238)

-

Negative control (this compound)

-

Detection reagent (e.g., a fluorescent PAR detection kit)

-

384-well assay plates

-

Plate reader capable of fluorescence detection

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound, positive control, and negative control in DMSO. Further dilute these in assay buffer to the final desired concentrations.

-

Enzyme and Substrate Preparation: Dilute the recombinant PARG enzyme and PAR substrate to their optimal working concentrations in assay buffer.

-

Assay Reaction:

-

Add 5 µL of the diluted compounds (test, positive control, or negative control) to the wells of a 384-well plate.

-

Add 10 µL of the diluted PARG enzyme to each well.

-

Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

-

Initiate the reaction by adding 5 µL of the PAR substrate to each well.

-

-

Reaction Incubation: Incubate the plate at 37°C for 60 minutes.

-

Detection:

-

Stop the reaction according to the detection kit manufacturer's instructions.

-

Add the detection reagent to each well.

-

Incubate as required by the detection kit.

-

-

Data Acquisition: Measure the fluorescence signal using a plate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis:

-

The signal from wells containing only buffer and substrate (no enzyme) is considered 0% activity.

-

The signal from wells containing enzyme, substrate, and DMSO (vehicle control) is considered 100% activity.

-

The signal from the wells with the negative control (this compound) is expected to be close to 100% activity.

-

Calculate the percent inhibition for each concentration of the test compound and positive control.

-

Determine the IC50 value for the test compound and the positive control by fitting the data to a dose-response curve.

-

Logical Workflow of a PARG Inhibition Assay

The following diagram illustrates the logical flow of a typical PARG inhibition assay, highlighting the roles of the different controls.

References

- 1. PDD 00031705 | Poly(ADP-ribose) Glycohydrolase | Tocris Bioscience [tocris.com]

- 2. Negative Control Group | Definition & Examples - Lesson | Study.com [study.com]

- 3. Positive and Negative Controls | Rockland [rockland.com]

- 4. What is the purpose of the negative control during analysis ? [pharmaceuticalmicrobiologi.blogspot.com]

- 5. scienceready.com.au [scienceready.com.au]

- 6. bioivt.com [bioivt.com]

- 7. researchgate.net [researchgate.net]

- 8. An assay to measure poly(ADP ribose) glycohydrolase (PARG) activity in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. bmglabtech.com [bmglabtech.com]

PDD00031705 solubility and stability data

For Researchers, Scientists, and Drug Development Professionals

Abstract

PDD00031705 is a chemical compound previously supplied by Tocris Bioscience as a negative control for the potent Poly(ADP-ribose) Glycohydrolase (PARG) inhibitor, PDD 00017238. Due to the discontinuation of this product, publicly available data regarding its specific solubility and stability is scarce. This guide provides a comprehensive overview of the known information for this compound, including inferred properties based on its structurally related active compound, PDD 00017238. Furthermore, it outlines general experimental protocols for assessing compound solubility and stability and details the PARG signaling pathway in which the active counterpart of this compound functions.

Compound Data: this compound

Direct quantitative solubility and stability data for this compound is not publicly available. The information presented below is based on data from the supplier and inferences from the active compound PDD 00017238.

Table 1: Physicochemical and Handling Data for this compound

| Property | Value | Source/Notes |

| Chemical Name | 1-[(2,4-Dimethyl-5-thiazolyl)methyl]-2,3-dihydro-N-methyl-N-(1-methylcyclopropyl)-2-oxo-3-(1,2,4-thiadiazol-5-yl)-1H-benzimidazole-5-sulfonamide | Tocris Bioscience[1] |

| Molecular Weight | 490.62 g/mol | Tocris Bioscience[1] |

| Purity | ≥98% (HPLC) | Tocris Bioscience[1] |

| Recommended Storage | Store at -20°C | Tocris Bioscience[1] |

| Inferred Solubility | Likely soluble in DMSO | Based on solubility data for the active compound PDD 00017238.[2][3] |

Inferred Solubility and Stability Profile

As a negative control, this compound was designed to be structurally similar to the active PARG inhibitor PDD 00017238 but lacking its inhibitory activity. The active compound, PDD 00017238, is reported to be soluble in DMSO up to 2 mM.[2][3] Given the structural relationship, it is highly probable that this compound also exhibits good solubility in DMSO.

For stability, the supplier's recommendation of storing the compound at -20°C suggests that it may be susceptible to degradation at higher temperatures or in solution over extended periods.[1]

Experimental Protocols

The following are generalized protocols for determining the solubility and stability of a research compound like this compound.

Aqueous Solubility Determination (Kinetic Method)

This method provides a rapid assessment of a compound's solubility in an aqueous buffer.

Workflow for Aqueous Solubility Determination

Caption: Workflow for kinetic aqueous solubility assessment.

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound (e.g., this compound) in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution into a phosphate-buffered saline (PBS) solution (pH 7.4) to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). The final DMSO concentration should be kept constant and low (e.g., 1%).

-

Incubation: Seal the plate and incubate at room temperature for 2 hours with gentle shaking to allow for equilibration.

-

Centrifugation: Centrifuge the plate at high speed (e.g., 4000 rpm) for 20 minutes to pellet any precipitated compound.

-

Analysis of Supernatant: Carefully transfer the supernatant to a new plate for analysis.

-

Quantification: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method such as LC-MS/MS or UV-Vis spectroscopy, comparing the results to a standard curve prepared in the same buffer.

Stability Assessment in Solution

This protocol assesses the stability of a compound in a given solvent over time.

Workflow for Solution Stability Assessment

Caption: General workflow for assessing compound stability in solution.

Methodology:

-

Solution Preparation: Prepare a solution of the test compound at a known concentration (e.g., 10 µM) in the desired solvent (e.g., DMSO or PBS).

-

Time Points: Aliquot the solution into several vials, one for each time point to be tested (e.g., 0, 2, 4, 8, 24 hours).

-

Incubation: Incubate the vials at the desired temperature (e.g., room temperature or 37°C).

-

Sampling: At each designated time point, remove one vial. If the solvent is aqueous, the reaction may be quenched by adding an equal volume of cold acetonitrile.

-

Analysis: Analyze the samples by High-Performance Liquid Chromatography (HPLC) with UV or MS detection to measure the peak area of the parent compound.

-

Calculation: Calculate the percentage of the parent compound remaining at each time point relative to the initial time point (t=0).

Associated Signaling Pathway: PARG and DNA Damage Repair

This compound is the negative control for PDD 00017238, a PARG inhibitor. PARG plays a crucial role in the DNA damage response by hydrolyzing poly(ADP-ribose) (PAR) chains synthesized by Poly(ADP-ribose) polymerases (PARPs).[4][5] This process is essential for the proper regulation of DNA repair.

PARP-PARG Cycle in DNA Single-Strand Break Repair

Caption: The role of PARP and PARG in the DNA single-strand break repair pathway.

In the presence of DNA damage, PARP enzymes are activated and synthesize long chains of PAR on themselves and other acceptor proteins.[6] These PAR chains act as a scaffold to recruit DNA repair machinery.[7] PARG is responsible for degrading these PAR chains, which is necessary for the dissociation of the repair complex and the completion of the repair process.[5] Inhibition of PARG leads to the accumulation of PAR chains, which can disrupt DNA replication and repair, ultimately leading to cell death, particularly in cancer cells with existing DNA repair defects.[8]

Conclusion

References

- 1. bio-techne.com [bio-techne.com]

- 2. rndsystems.com [rndsystems.com]

- 3. rndsystems.com [rndsystems.com]

- 4. Frontiers | Poly(ADP-Ribose) Glycohydrolase (PARG) vs. Poly(ADP-Ribose) Polymerase (PARP) – Function in Genome Maintenance and Relevance of Inhibitors for Anti-cancer Therapy [frontiersin.org]

- 5. Inhibition of Poly ADP-Ribose Glycohydrolase Sensitizes Ovarian Cancer Cells to Poly ADP-Ribose Polymerase Inhibitors and Platinum Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]

- 7. academic.oup.com [academic.oup.com]

- 8. What are PARG inhibitors and how do they work? [synapse.patsnap.com]

Unveiling the Off-Target Profile of PDD00031705: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PDD00031705 is a benzimidazolone-based compound identified as a cell-inactive inhibitor of Poly (ADP-ribose) glycohydrolase (PARG), a key enzyme in the DNA damage response pathway.[1][2][3] It serves as a negative control for the potent PARG inhibitor, PDD00017238.[4] While designed to be inactive against its intended target, a comprehensive understanding of any potential off-target effects is crucial for its proper use as a control and for the interpretation of experimental results. This guide provides a detailed overview of the known off-target profile of this compound, compiling available data and experimental methodologies.

Core Focus: Off-Target Effects of a Designated Negative Control

The primary utility of this compound in research is to provide a comparator for the on-target effects of active PARG inhibitors. Therefore, its characterization has centered on confirming its lack of PARG inhibition. However, reports of modest toxicity in HeLa cells suggest the compound is not entirely inert and may interact with other cellular components.[1][3] This document aims to explore these unintended interactions.

Quantitative Off-Target Data

Currently, publicly available, quantitative data on the broad off-target screening of this compound is limited. The primary characterization of this molecule has been in the context of its lack of activity against PARG.

Table 1: On-Target and Known Cellular Effects of this compound

| Target/Assay | Activity/Effect | Concentration | Cell Line | Source |

| PARG | Inactive/Negative Control | Not specified | - | [1][4] |

| Cellular Viability | Modest toxicity | Not specified | HeLa | [1][3] |

Experimental Protocols

Detailed experimental protocols for the comprehensive off-target screening of this compound are not explicitly available in the public domain. However, based on standard practices in drug discovery and the reported cellular effects, the following methodologies are representative of the types of assays that would be employed.

Protocol 1: HeLa Cell Viability Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Objective: To determine the cytotoxic effects of this compound on HeLa cells.

Materials:

-

HeLa cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound (stock solution in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete DMEM from the DMSO stock. The final DMSO concentration in all wells, including the vehicle control, should be kept constant and typically below 0.5%. Remove the old media from the cells and add 100 µL of the diluted compound or vehicle control to the respective wells.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 20 µL of the MTT reagent to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The cell viability is calculated as the percentage of the absorbance of the treated cells relative to the vehicle-treated control cells.

Protocol 2: Kinase Selectivity Profiling (Conceptual Workflow)

To investigate off-target effects on the kinome, a broad panel screening assay would be necessary. The following represents a typical workflow for such an experiment.

Objective: To identify any off-target interactions of this compound with a panel of human kinases.

Methodology: This would typically be performed using a commercially available service that utilizes binding or activity assays for a large number of purified kinases. A common format is a radiolabeled ATP binding assay.

Conceptual Workflow:

-

Compound Submission: this compound is provided at a specified concentration (e.g., 10 µM) to the screening service.

-

Assay Performance: The compound is incubated with a panel of individual kinases in the presence of radiolabeled ATP.

-

Measurement of Inhibition: The amount of radiolabel incorporated into a substrate (for activity assays) or bound to the kinase (for binding assays) is measured. A reduction in the signal compared to a vehicle control indicates inhibition.

-

Data Analysis: The results are typically reported as the percentage of inhibition for each kinase at the tested concentration. Significant inhibition (often >50%) would warrant further investigation with dose-response studies to determine the IC₅₀ value.

Visualizations

Signaling Pathway and Experimental Logic

The following diagrams illustrate the intended role of this compound as a negative control within the context of PARG signaling and a logical workflow for assessing its off-target effects.

Conclusion

This compound is a valuable tool compound for studying the function of PARG, serving as a necessary negative control. While it is characterized as inactive against its primary target, the observation of modest cellular toxicity underscores the importance of understanding its full biological interaction profile. The lack of extensive, publicly available off-target screening data highlights a knowledge gap. The experimental frameworks presented in this guide provide a roadmap for researchers to further characterize the selectivity of this compound and to ensure the rigorous interpretation of data generated using this important chemical probe. Further studies are warranted to fully elucidate the molecular basis for its observed cellular effects.

References

- 1. First-in-Class Chemical Probes against Poly(ADP-ribose) Glycohydrolase (PARG) Inhibit DNA Repair with Differential Pharmacology to Olaparib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protocol for HeLa Cells Infection with Escherichia coli Strains Producing Colibactin and Quantification of the Induced DNA-damage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxicity of ICD-85 NPs on Human Cervical Carcinoma HeLa Cells through Caspase-8 Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Toxicity to HeLa cell of 205 drugs as determined by the metabolic inhibition test supplemented by microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Utilizing PDD00031705 as a Negative Control in PARG Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ADP-ribose) glycohydrolase (PARG) is a key enzyme in the DNA damage response (DDR) pathway, responsible for the hydrolysis of poly(ADP-ribose) (PAR) chains synthesized by PARP enzymes. The dynamic regulation of PARylation is critical for cellular processes such as DNA repair, replication, and cell death.[1][2][3][4] Inhibition of PARG is a promising therapeutic strategy for cancer, and robust in vitro assays are essential for the discovery and characterization of PARG inhibitors. A critical component of any well-designed assay is the inclusion of appropriate controls. PDD00031705 is a benzimidazolone-based, cell-inactive compound specifically designed as a negative control for its potent PARG-inhibiting analog, PDD00017273.[5][6][7] This document provides detailed application notes and protocols for the effective use of this compound as a negative control in PARG enzymatic assays.

Data Presentation

The primary role of this compound in a PARG assay is to demonstrate the specificity of active inhibitors and to establish a baseline for no-inhibition controls. While this compound is designed to be inactive, its active counterpart, PDD00017273, is a potent inhibitor of PARG. The following table summarizes the expected activities of these two compounds in a typical PARG biochemical assay.

| Compound | Target | IC50 (nM) | Description |

| PDD00017273 | PARG | 26 | Potent and selective PARG inhibitor.[8][9][10][11] |

| This compound | PARG | >10,000 (Expected) | Inactive analog of PDD00017273; serves as a negative control.[5][6] |

Signaling Pathway and Experimental Workflow

To understand the context of PARG inhibition, it is essential to visualize its role in the DNA damage response pathway.

Caption: PARG's role in the DNA damage response pathway.

The following diagram illustrates a typical experimental workflow for a PARG inhibitor screening assay, incorporating the use of this compound as a negative control.

Caption: Workflow for a PARG inhibitor screening assay.

Experimental Protocols

This section provides a detailed protocol for a fluorogenic PARG assay, a common format for inhibitor screening. This protocol is adapted from commercially available kits and should be optimized for specific laboratory conditions.[12][13]

1. Materials and Reagents

-

PARG Enzyme: Recombinant human PARG (e.g., BPS Bioscience, Cat. #101726)

-

Fluorogenic PARG Substrate: (e.g., BPS Bioscience, Cat. #82138)

-

Assay Buffer: 50 mM Tris-HCl pH 7.4, 50 mM KCl, 3 mM EDTA, 0.4 mM EGTA, 1 mM DTT, 0.1 mg/mL BSA, 0.01% Tween-20.[8]

-

This compound (Negative Control): Prepare a stock solution (e.g., 10 mM in DMSO).

-

PDD00017273 (Positive Control Inhibitor): Prepare a stock solution (e.g., 1 mM in DMSO).

-

DMSO: For compound dilution.

-

384-well black microplate: Low-binding.

-

Fluorescence plate reader: Capable of excitation at ~385 nm and emission at ~502 nm.[12][13]

2. Reagent Preparation

-

PARG Enzyme Working Solution: Thaw PARG enzyme on ice. Dilute the enzyme to the desired final concentration (e.g., 0.25 ng/µL) in Assay Buffer.[13] Keep on ice.

-

Substrate Working Solution: Thaw the fluorogenic PARG substrate on ice. Dilute the stock solution (e.g., 1 mM) to the desired final concentration (e.g., 10 µM) in Assay Buffer.[13] Protect from light.

-

Compound Dilutions:

-

Prepare serial dilutions of this compound and PDD00017273 in DMSO.

-

Further dilute the compounds in Assay Buffer to achieve the desired final concentrations in the assay. The final DMSO concentration should not exceed 1%.[12]

-

3. Assay Procedure (384-well format)

-

Plate Layout: Design the plate layout to include "Blank" (no enzyme), "No Inhibitor Control" (DMSO vehicle), "Positive Control" (PDD00017273 serial dilutions), "Negative Control" (this compound serial dilutions), and test compounds.

-

Add Compounds/Controls: Add 5 µL of the diluted compounds or controls to the appropriate wells.

-

Add Enzyme:

-

To the wells containing compounds and controls (except the "Blank" wells), add 10 µL of the PARG Enzyme Working Solution.

-

To the "Blank" wells, add 10 µL of Assay Buffer.

-

-

Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.

-

Initiate Reaction: Add 10 µL of the Substrate Working Solution to all wells. The final reaction volume will be 25 µL.

-

Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.[13]

-

Fluorescence Reading: Measure the fluorescence intensity at an excitation wavelength of 385 nm and an emission wavelength of 502 nm.[12][13]

4. Data Analysis

-

Subtract Blank: Subtract the average fluorescence signal of the "Blank" wells from all other wells.

-

Calculate Percent Inhibition:

-

The "No Inhibitor Control" represents 0% inhibition (maximum signal).

-

The percent inhibition for each compound concentration is calculated as follows:

-

-

Generate IC50 Curves: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value for the active inhibitor (PDD00017273). For the negative control (this compound), you should observe minimal to no inhibition across the tested concentration range.

Conclusion

The use of a well-characterized, inactive negative control like this compound is indispensable for the validation of PARG inhibitor screening assays. By running this compound in parallel with its active analog, PDD00017273, researchers can confidently establish the specificity of their assay and the on-target activity of their hit compounds. The protocols and data presented here provide a comprehensive guide for the effective implementation of this compound in PARG drug discovery workflows.

References

- 1. bellbrooklabs.com [bellbrooklabs.com]

- 2. PARG is recruited to DNA damage sites through poly(ADP-ribose)- and PCNA-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. PARP and PARG inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | TargetMol [targetmol.com]

- 7. This compound - Immunomart [immunomart.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. PDD 00017273 | Poly(ADP-ribose) Glycohydrolase | Tocris Bioscience [tocris.com]

- 10. axonmedchem.com [axonmedchem.com]

- 11. PDD00017273 | CAS 1945950-21-9 | Cayman Chemical | Biomol.com [biomol.com]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. bpsbioscience.com [bpsbioscience.com]

Application Notes and Protocols for Primary Rat Hepatocyte Culture and Functional Analysis

Disclaimer: The specific experimental protocol for "PDD00031705" could not be located through public searches. The following application notes and protocols are based on a representative study of primary rat hepatocyte culture, providing detailed methodologies for researchers, scientists, and drug development professionals.

Application Notes

Primary rat hepatocytes are a crucial in vitro model for studying liver function, drug metabolism, and toxicity. This document outlines the protocols for three common culture methods: Monolayer Culture (MC), Sandwich Culture (SC), and Bioreactor Culture. A comparative analysis of key functional parameters across these models is presented to aid researchers in selecting the appropriate system for their experimental needs.

Data Presentation

The following tables summarize the quantitative data obtained from a comparative study of primary rat hepatocytes cultured using Monolayer (MC), Sandwich (SC), and Bioreactor techniques.

Table 1: Enzyme Leakage Over Time in Different Culture Models

| Time Point | Culture Model | LDH Level | AST Level | ALT Level |

| Day 5 | Monolayer (MC) | Significant Increase | No Significant Change | No Significant Change |

| Day 8 | Sandwich (SC) | Undetectable | No Significant Change | No Significant Change |

| Over Time | Monolayer (MC) | Decreased, then increased at Day 5 | No Significant Change | No Significant Change |

| Over Time | Sandwich (SC) | Decreased | No Significant Change | No Significant Change |

Table 2: Cytochrome P450 1A (CYP1A) Activity and Induction

| Condition | Monolayer (MC) | Sandwich (SC) | Bioreactor |

| Basal CYP1A Activity | Time-dependent decrease (faster decline) | Time-dependent decrease (slower decline) | Preserved over 2 weeks |

| CYP1A Induction with Omeprazole | Higher induction | Lower induction | Not specified |

| CYP1A Induction with 3-methylcholanthrene (3-MC) | Higher induction | Lower induction | Not specified |

Table 3: Albumin Production in Different Culture Models

| Culture Model | Relative Albumin Production |

| Bioreactor | Highest |

| Sandwich (SC) | Medium |

| Monolayer (MC) | Lowest |

Experimental Protocols

Isolation of Primary Rat Hepatocytes

This protocol describes the two-step collagenase perfusion method for isolating primary hepatocytes from Sprague-Dawley rats.[1]

Materials:

-

Sprague-Dawley rat (160-200 g)

-

Anesthesia (e.g., isoflurane)

-

Surgical tools

-

Perfusion Buffer I (e.g., HBSS without Ca²⁺ and Mg²⁺, with EDTA)

-

Perfusion Buffer II (e.g., HBSS with Ca²⁺ and Mg²⁺)

-

Collagenase solution in Perfusion Buffer II

-

William's E Medium, supplemented with serum and antibiotics

-

Cell strainer (100 µm)

-

Centrifuge

Procedure:

-

Anesthetize the rat according to approved animal care protocols.

-